molecular formula C4H3ClN2O2 B1583366 4-Chloro-1,2-dihydropyridazine-3,6-dione CAS No. 5397-64-8

4-Chloro-1,2-dihydropyridazine-3,6-dione

Cat. No. B1583366
CAS RN: 5397-64-8
M. Wt: 146.53 g/mol
InChI Key: WNPMDHKYJTZOFF-UHFFFAOYSA-N
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Description

“4-Chloro-1,2-dihydropyridazine-3,6-dione” is an organic compound with the molecular formula C4H3ClN2O2 . It has a molecular weight of 146.53 g/mol . The compound is typically a white to off-white solid .


Synthesis Analysis

The synthesis of 1,2-dihydropyridazine-3,6-dione involves bringing together a compound selected from the group consisting of maleic acid and maleic anhydride and a hydrazine salt of a strong inorganic acid in water as a reaction medium . The resulting aqueous mixture is heated at from 75 C to 110 C to complete the reaction .


Molecular Structure Analysis

The IUPAC name of this compound is 4-chloro-1,2-dihydro-3,6-pyridazinedione . The InChI code is 1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) .


Physical And Chemical Properties Analysis

4-Chloro-1,2-dihydropyridazine-3,6-dione is a white to off-white solid . It has a molecular weight of 146.53 g/mol . The compound is typically stored at room temperature .

Scientific Research Applications

  • Chemical Properties and Storage : 4-Chloro-1,2-dihydropyridazine-3,6-dione is a white to off-white solid with a molecular weight of 146.53. It should be stored at room temperature .

  • Biological Activities of Pyridazinones : Pyridazinones, which include 4-Chloro-1,2-dihydropyridazine-3,6-dione, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

  • Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2 H )-ones : There is a one-pot synthesis method for polycyclic 4,5-dihydropyridazine-3(2H)-ones, which could potentially include 4-Chloro-1,2-dihydropyridazine-3,6-dione .

  • 1,4-Dihydropyridine : This is a notable organic scaffold with diverse pharmaceutical applications. It’s not the same as 4-Chloro-1,2-dihydropyridazine-3,6-dione, but it’s a related compound with a similar structure .

  • Chemical Properties and Storage : 4-Chloro-1,2-dihydropyridazine-3,6-dione is a white to off-white solid with a molecular weight of 146.53. It should be stored at room temperature .

  • Biological Activities of Pyridazinones : Pyridazinones, which include 4-Chloro-1,2-dihydropyridazine-3,6-dione, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

  • Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2 H )-ones : There is a one-pot synthesis method for polycyclic 4,5-dihydropyridazine-3(2H)-ones, which could potentially include 4-Chloro-1,2-dihydropyridazine-3,6-dione .

  • 1,4-Dihydropyridine : This is a notable organic scaffold with diverse pharmaceutical applications. It’s not the same as 4-Chloro-1,2-dihydropyridazine-3,6-dione, but it’s a related compound with a similar structure .

Safety And Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-1,2-dihydropyridazine-3,6-dione
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InChI

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPMDHKYJTZOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073348
Record name 3,6-Pyridazinedione, 4-chloro-1,2-dihydro-
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Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-1,2-dihydropyridazine-3,6-dione

CAS RN

5397-64-8
Record name 4-Chloro-6-hydroxy-3(2H)-pyridazinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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